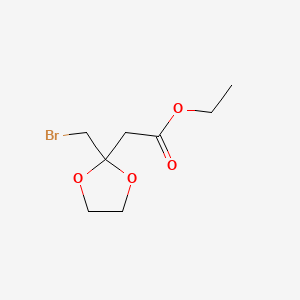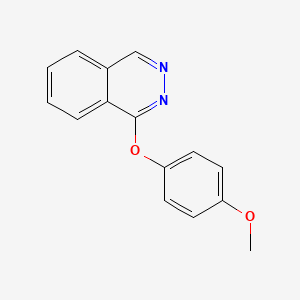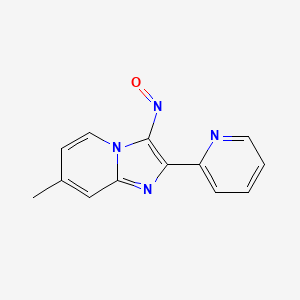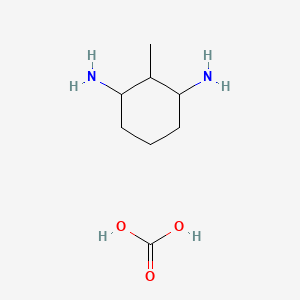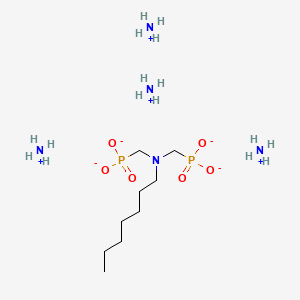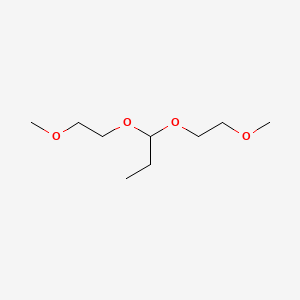
2,5,7,10-Tetraoxaundecane, 6-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7,10-Tetraoxaundecane, 6-ethyl- is a chemical compound known for its unique structure and properties. It is an acetal, which is a type of compound formed from an alcohol and an aldehyde. This compound is often used as a solvent due to its high solvency and stability in neutral and basic environments .
Preparation Methods
The synthesis of 2,5,7,10-Tetraoxaundecane, 6-ethyl- typically involves the aldol condensation of ethylene glycol monomethyl ether and formaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,5,7,10-Tetraoxaundecane, 6-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although the exact reagents and products depend on the reaction environment.
Reduction: It can also undergo reduction reactions, typically involving hydrogenation.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Scientific Research Applications
2,5,7,10-Tetraoxaundecane, 6-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes due to its high solvency and stability.
Biology: Its properties make it useful in biological studies, particularly in the preparation of samples and reagents.
Medicine: While not directly used as a drug, it plays a role in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,5,7,10-Tetraoxaundecane, 6-ethyl- involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with both polar and non-polar compounds, making it versatile in different environments .
Comparison with Similar Compounds
2,5,7,10-Tetraoxaundecane, 6-ethyl- can be compared with other similar compounds such as:
2,5,7,10-Tetraoxaundecane, 6-methyl-: This compound has a similar structure but with a methyl group instead of an ethyl group.
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-: This compound includes a silicon atom in its structure, which can alter its chemical properties and applications. The uniqueness of 2,5,7,10-Tetraoxaundecane, 6-ethyl- lies in its balance of solvency, stability, and eco-friendliness, making it a preferred choice in various applications.
Properties
CAS No. |
71563-31-0 |
|---|---|
Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1,1-bis(2-methoxyethoxy)propane |
InChI |
InChI=1S/C9H20O4/c1-4-9(12-7-5-10-2)13-8-6-11-3/h9H,4-8H2,1-3H3 |
InChI Key |
BSPVHDPHFUHFRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OCCOC)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


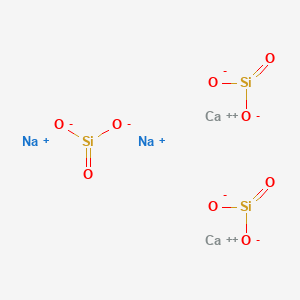
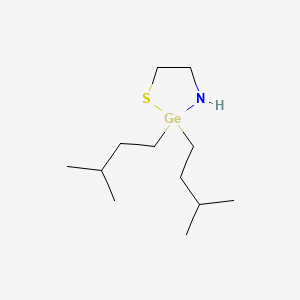
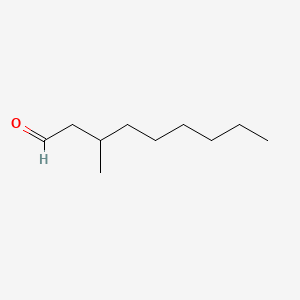
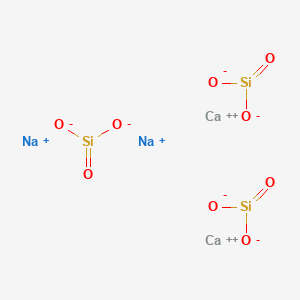
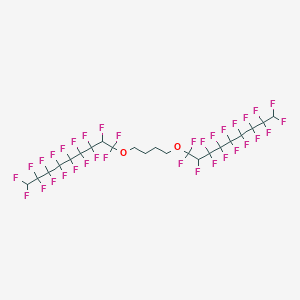
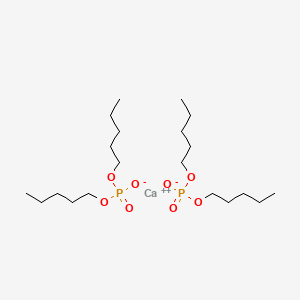
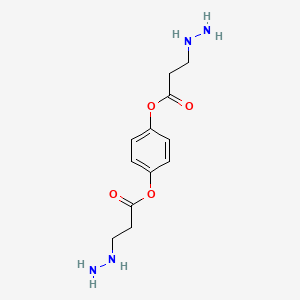
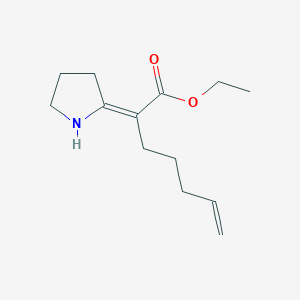
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
